N1-ethyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
CAS No.: 955774-97-7
Cat. No.: VC6361517
Molecular Formula: C17H25N3O2
Molecular Weight: 303.406
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955774-97-7 |
|---|---|
| Molecular Formula | C17H25N3O2 |
| Molecular Weight | 303.406 |
| IUPAC Name | N-ethyl-N'-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
| Standard InChI | InChI=1S/C17H25N3O2/c1-3-18-16(21)17(22)19-10-9-13-7-8-15-14(12-13)6-5-11-20(15)4-2/h7-8,12H,3-6,9-11H2,1-2H3,(H,18,21)(H,19,22) |
| Standard InChI Key | AORIRTNUYVXVTQ-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)CC |
Introduction
N1-ethyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. Oxalamides are characterized by their ethanediamide backbone and are often studied for their biological activity and structural versatility.
This compound features:
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Molecular Structure: It includes an oxalamide core substituted with an ethyl group at N1 and a 2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl moiety at N2.
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Molecular Formula: C18H26N2O2.
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Molecular Weight: Approximately 302.41 g/mol.
Structural Features
The structure of N1-ethyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is defined by:
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Quinoline Derivative: The tetrahydroquinoline group imparts rigidity and aromaticity.
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Oxalamide Backbone: Contributes to hydrogen bonding potential and structural stability.
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Ethyl Substituents: These groups add hydrophobic character.
The compound's 3D conformer reveals spatial arrangements conducive to interactions with biological targets.
Synthesis Pathway
While specific synthesis details for this compound were not available in the search results, oxalamides are typically synthesized via:
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Amidation Reaction: Reaction of oxalyl chloride with amines in a controlled environment.
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Substitution: Introduction of desired substituents on the nitrogen atoms using alkyl halides.
Potential Applications
N1-ethyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide may have applications in:
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Medicinal Chemistry: Oxalamides are studied for their pharmacological properties, including anticancer and anti-inflammatory activities.
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Material Science: The compound's structural features may make it suitable for supramolecular chemistry or as a building block in materials with specific properties.
Comparative Data on Related Compounds
To contextualize the compound's significance, we compare it to similar oxalamides:
Analytical and Spectroscopic Data
Although specific analytical data for this compound was not provided in the search results, typical characterization would involve:
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Nuclear Magnetic Resonance (NMR):
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-NMR to identify proton environments.
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-NMR for carbon framework analysis.
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Mass Spectrometry (MS):
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Molecular ion peak confirming molecular weight.
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Infrared Spectroscopy (IR):
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Identification of functional groups (e.g., amide bonds).
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Research Gaps
The current literature lacks detailed biological activity data or specific synthetic routes for this compound. Future research could focus on:
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Bioactivity Screening: Testing against cancer cell lines or inflammatory pathways.
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Mechanistic Studies: Understanding its interaction with enzymes or receptors.
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